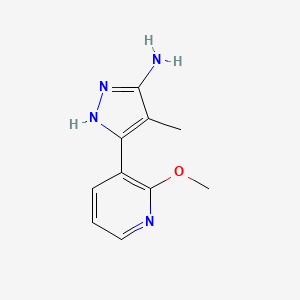![molecular formula C9H18FNO4S B13483262 tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a fluorosulfonyl-containing reagent. One common method is the nucleophilic substitution reaction where the fluorosulfonyl group is introduced to the propyl chain of the carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, resulting in the formation of simpler carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of simpler carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to inhibit certain enzymes makes it a candidate for drug development in areas such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, thereby exerting its effects. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
- tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
Comparison: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is unique due to the specific positioning of the fluorosulfonyl group on the propyl chain. This structural feature distinguishes it from similar compounds, such as tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate, which has the fluorosulfonyl group on an ethyl chain. The differences in chain length and positioning of functional groups can lead to variations in chemical reactivity and biological activity, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C9H18FNO4S |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18FNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
SBZRBOUTNAAJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


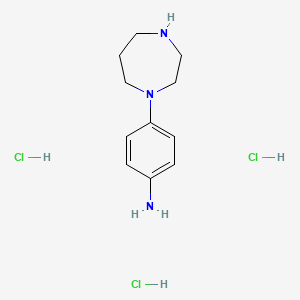
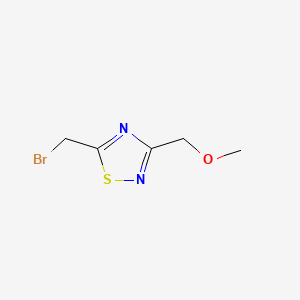
![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
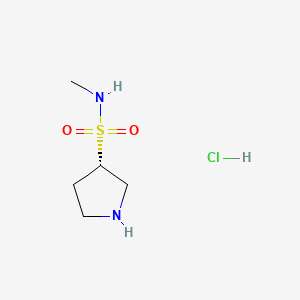

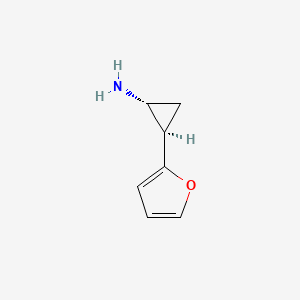
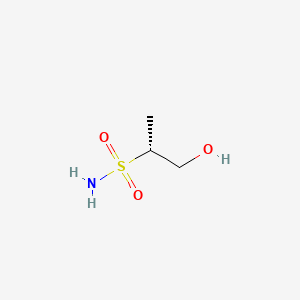
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
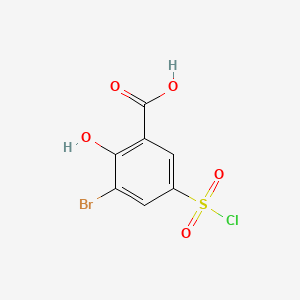
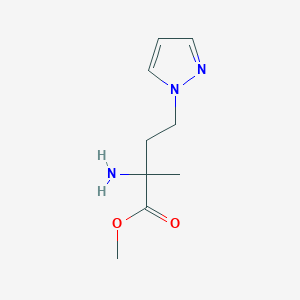
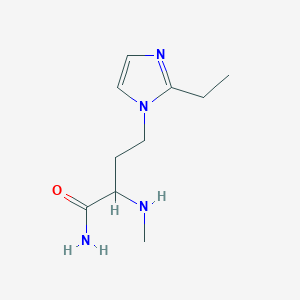
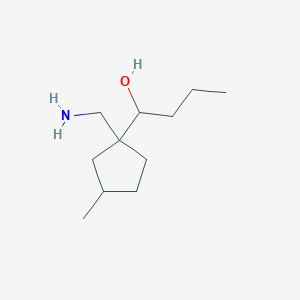
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
